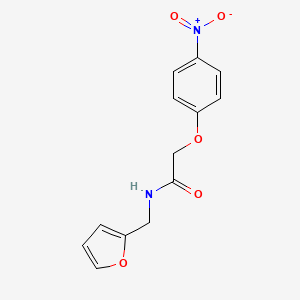![molecular formula C13H12N2O4S2 B15044421 (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15044421.png)
(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or using sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted thiazolidinones
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and is studied for its potential use in developing new antibiotics or antiviral drugs.
Medicine
In medicine, compounds of this class are investigated for their anti-inflammatory, anticancer, and antidiabetic properties. They interact with various biological targets, making them promising candidates for drug development.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals. Their unique chemical properties make them valuable in various applications.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s biological activity is often related to its ability to modulate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Similar structure but different substituents, leading to varied biological activities.
Benzothiazoles: Another class of sulfur-containing heterocycles with diverse applications.
Uniqueness
(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of an ethyl group, methoxy group, and nitro group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H12N2O4S2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-14-12(16)11(21-13(14)20)7-8-6-9(15(17)18)4-5-10(8)19-2/h4-7H,3H2,1-2H3/b11-7+ |
InChI Key |
XGXARAFVBIAXJM-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OC)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


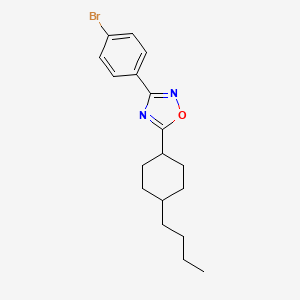
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B15044347.png)
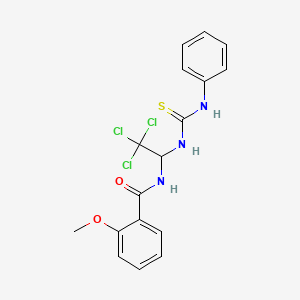
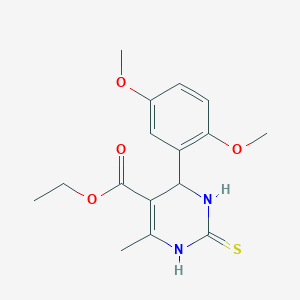
![17-(3-Phenoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15044376.png)
![2-[(E)-(9H-fluoren-9-ylidenehydrazinylidene)methyl]-6-nitrophenol](/img/structure/B15044391.png)
![4-bromo-N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15044397.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B15044400.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15044406.png)
![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-5-methyl-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B15044411.png)
![2-[(E)-[(4-Methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B15044414.png)
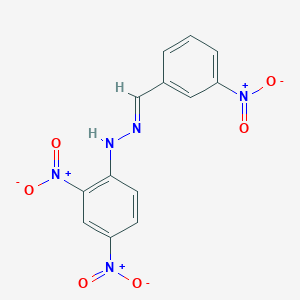
![5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15044424.png)
